N-(3,4-dimethylbenzyl)guanidine

Description

Significance of the Guanidine (B92328) Moiety as a Privileged Scaffold in Drug Design and Chemical Probes

The guanidine moiety is widely recognized as a "privileged scaffold" in drug design, a term that reflects its recurring presence in successful therapeutic agents across various disease areas. Its significance is rooted in a combination of key physicochemical properties. The guanidinium (B1211019) group is strongly basic, with a pKa typically around 13.5, ensuring it is protonated and positively charged over a wide physiological pH range. This positive charge allows for potent electrostatic interactions with negatively charged biological targets such as carboxylate and phosphate (B84403) groups found in proteins and nucleic acids.

Beyond its charge, the planar, Y-shaped geometry of the protonated guanidinium ion, with its multiple hydrogen bond donors, enables it to engage in specific and strong hydrogen bonding networks within receptor binding pockets or enzyme active sites. ontosight.ai This ability to form multiple, high-energy bonds contributes to high-affinity binding. Consequently, the guanidine functional group is a key component in a diverse array of drugs, including treatments for cancer, infectious diseases, and diabetes. ontosight.aiacs.org Its proven ability to modulate biological function continues to make it a highly attractive component in the design of novel and target-specific therapeutic molecules. ontosight.ai

Overview of Benzyl-Substituted Guanidine Analogues in Preclinical Research

Among the various classes of substituted guanidines, benzyl-substituted analogues have emerged as a particularly interesting group in preclinical research. The introduction of a benzyl (B1604629) group provides a lipophilic character that can influence the compound's pharmacokinetic properties and allows for a wide range of substitutions on the aromatic ring to modulate biological activity.

Research into benzyl-substituted guanidines has explored their potential in several therapeutic areas. For instance, studies have investigated their role as inhibitors of norepinephrine (B1679862) N-methyltransferase, an enzyme involved in the biosynthesis of adrenaline. acs.org Furthermore, various benzylguanidine derivatives have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov These studies often involve modifying the substitution pattern on the benzyl ring to optimize potency and selectivity. For example, a series of meta-substituted benzyl guanidine compounds were constructed to explore their antibacterial activities. researchgate.net The synthesis of these analogues typically involves the guanylation of the corresponding benzylamine (B48309). The versatility of the benzyl group allows for the introduction of various substituents, which can fine-tune the electronic and steric properties of the molecule to enhance its interaction with biological targets. researchgate.net

Research Focus on N-(3,4-dimethylbenzyl)guanidine: Contextualization within Guanidine Chemistry

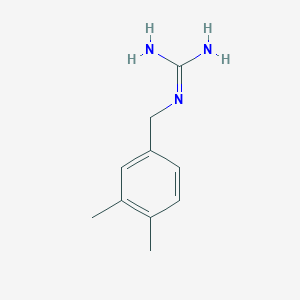

This compound is a specific analogue within the broader class of benzyl-substituted guanidines. ontosight.ai Its structure features a guanidine group attached to a benzyl moiety, which is further substituted with two methyl groups at the 3 and 4 positions of the phenyl ring.

While extensive, detailed research focusing solely on this compound is not widely published, its chemical properties can be inferred from the general characteristics of benzylguanidines. The presence of the dimethyl substitution on the benzyl ring is expected to increase its lipophilicity compared to the unsubstituted benzylguanidine. This modification can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The research interest in compounds like this compound lies in the systematic exploration of how different substitution patterns on the benzyl ring affect biological activity. For instance, studies on other dimethyl-substituted benzylguanidines, such as 1-(2,4-dimethylbenzyl)guanidine, have been undertaken to explore their scientific research applications. The investigation of various isomers, like the 3,4-dimethyl analogue, is a logical progression in structure-activity relationship (SAR) studies. These studies aim to identify the optimal substitution pattern for a desired biological effect, such as antimicrobial or enzyme inhibitory activity. nih.govontosight.ai The synthesis of such compounds is often a part of a broader effort to create libraries of related molecules for screening against various biological targets. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.25 g/mol |

| CAS Number | 57361-54-3 |

| Synonyms | 1-(3,4-Dimethylbenzyl)guanidine |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3,4-dimethylphenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-3-4-9(5-8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWJCQKVNRSXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN=C(N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3,4 Dimethylbenzyl Guanidine

Established Synthetic Pathways for Guanidine (B92328) Formation

Approaches Utilizing Cyanamides as Precursors

One of the classical and most direct methods for the synthesis of guanidines involves the addition of an amine to a cyanamide (B42294). This reaction is typically acid-catalyzed and proceeds through the protonation of the cyanamide nitrogen, which enhances the electrophilicity of the cyano carbon, facilitating nucleophilic attack by the amine.

The general mechanism involves the activation of the cyanamide, which can be achieved with an acid catalyst, to form a reactive intermediate. The amine then adds to the nitrile carbon, followed by a proton transfer to yield the guanidine product. The reaction of an amine with cyanamide can be effectively promoted by scandium(III) triflate under mild conditions in aqueous solutions, which is particularly useful for substrates that are only soluble in water.

A general representation of this reaction is as follows:

R-NH₂ + H₂N-CN → R-NH-C(=NH)NH₂

Carbodiimide-Mediated Synthesis of Guanidines

The reaction of amines with carbodiimides provides a highly versatile and atom-economical route to N,N',N''-trisubstituted guanidines. This method involves the addition of an amine N-H bond across one of the C=N double bonds of the carbodiimide (B86325).

The uncatalyzed addition of amines to carbodiimides often requires elevated temperatures, particularly for less nucleophilic amines such as anilines. However, the reaction can be significantly accelerated by the use of catalysts. A variety of metal-based catalysts, including those based on zinc, copper, and lanthanides, have been shown to be effective. For instance, ytterbium triflate is an efficient catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions, affording the corresponding guanidines in good yields. Ionic liquids have also been employed as promoters for this transformation.

The general scheme for this reaction is:

R¹-NH₂ + R²-N=C=N-R³ → R¹-NH-C(=NR²)NH-R³

This methodology offers a high degree of flexibility in introducing different substituents on the guanidine nitrogen atoms.

Other Strategic Guanidine Annulations and Assembly Methods

Beyond the use of cyanamides and carbodiimides, a variety of other strategic methods have been developed for the synthesis of guanidines. These include the use of pre-functionalized guanylating agents and multi-component reactions.

One common approach involves the use of S-methylisothioureas as guanylating agents. These reagents react with amines to displace the methylthio group and form the guanidine linkage. The reaction can be promoted by the addition of mercury(II) chloride or other thiophilic reagents. To circumvent the use of toxic heavy metals, alternative activating agents have been developed.

Another strategy employs pyrazole-1-carboxamidines as stable and efficient guanylating agents. These reagents react with a broad range of primary and secondary amines to afford the corresponding guanidines in high yields.

Furthermore, multi-component reactions offer a convergent and efficient means to assemble complex guanidine-containing molecules. For example, a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines has been reported.

Targeted Synthesis of N-(3,4-dimethylbenzyl)guanidine and Closely Related Analogues

The synthesis of this compound can be envisioned through the application of the general methodologies described above, utilizing 3,4-dimethylbenzylamine (B87119) as the key starting material. The presence of the electron-donating methyl groups on the benzene (B151609) ring is expected to influence the nucleophilicity of the amine and, consequently, the reaction conditions required for efficient guanylation.

Specific Reaction Conditions for Benzyl-Substituted Guanidine Synthesis

The guanylation of benzylamine (B48309) has served as a model reaction for the development and comparison of various guanylating agents and reaction conditions. These studies provide valuable insights into the probable conditions for the synthesis of this compound.

From Cyanamide: The reaction of 3,4-dimethylbenzylamine with cyanamide would likely require an acid catalyst, such as hydrochloric acid or a Lewis acid like scandium(III) triflate. The reaction could be carried out in a protic solvent like ethanol (B145695) or water, potentially at elevated temperatures to ensure a reasonable reaction rate.

From Carbodiimides: The addition of 3,4-dimethylbenzylamine to a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), would likely proceed more readily than with less nucleophilic anilines. The use of a catalyst, such as zinc trifluoromethanesulfonate (B1224126), in a solvent like toluene (B28343) at reflux temperatures, has been shown to be effective for the guanylation of anilines and would be a suitable starting point for this transformation.

Using Other Guanylating Agents: A common and effective method for the synthesis of benzyl-substituted guanidines involves the use of N,N'-di-Boc-S-methylisothiourea. The reaction is typically carried out in the presence of a coupling agent like mercury(II) chloride or, more preferably, a less toxic alternative. An iodine-catalyzed guanylation of amines with N,N′-di-Boc-thiourea has also been reported as an efficient method. The reaction of 3,4-dimethylbenzylamine with such a reagent would likely proceed in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The resulting di-Boc-protected guanidine can then be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to yield the desired product.

A representative reaction scheme for the synthesis of a benzyl (B1604629) guanidine derivative using N,N'-di-Boc-S-methylisothiourea is shown below:

Step 1: Guanylation 3,4-dimethylbenzylamine + N,N'-di-Boc-S-methylisothiourea --(HgCl₂, Et₃N, DMF)--> N,N'-di-Boc-N''-(3,4-dimethylbenzyl)guanidine

Step 2: Deprotection N,N'-di-Boc-N''-(3,4-dimethylbenzyl)guanidine --(TFA, CH₂Cl₂)--> this compound

Optimization of Reaction Parameters and Yields for Academic Scale-Up

For the academic scale-up of the synthesis of this compound, the optimization of reaction parameters is crucial to maximize yield and purity while ensuring operational simplicity and cost-effectiveness. Key parameters to consider include the choice of guanylating agent, catalyst, solvent, temperature, and reaction time.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of a benzyl-substituted guanidine, which would be analogous to the optimization process for this compound.

| Entry | Guanylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyanamide | HCl (10) | Ethanol | 80 | 24 | 45 |

| 2 | Cyanamide | Sc(OTf)₃ (5) | Water | 60 | 18 | 60 |

| 3 | DIC | None | Toluene | 110 | 48 | 35 |

| 4 | DIC | Zn(OTf)₂ (2) | Toluene | 110 | 12 | 75 |

| 5 | N,N'-di-Boc-S-methylisothiourea | HgCl₂ (110) | DMF | 25 | 6 | 85 |

| 6 | N,N'-di-Boc-thiourea | I₂ (10) / TBHP | PhMe | 25 | 8 | 90 |

DIC: N,N'-diisopropylcarbodiimide; Sc(OTf)₃: Scandium(III) triflate; Zn(OTf)₂: Zinc trifluoromethanesulfonate; DMF: Dimethylformamide; TBHP: tert-Butyl hydroperoxide; PhMe: Toluene.

Detailed Research Findings from Optimization:

Choice of Guanylating Agent: As indicated by the hypothetical data, the use of N,N'-di-Boc-thiourea with an iodine catalyst (Entry 6) appears to be the most promising route, offering a high yield under mild conditions and avoiding the use of heavy metals.

Catalyst Loading: For the carbodiimide-mediated reaction, the use of a catalytic amount of zinc trifluoromethanesulfonate (Entry 4) significantly improves the yield and reduces the reaction time compared to the uncatalyzed reaction (Entry 3). Further optimization would involve screening different catalyst loadings to find the optimal balance between efficiency and cost.

Solvent and Temperature: The choice of solvent and temperature is highly dependent on the chosen synthetic route. For the cyanamide-based approach, aqueous conditions with a Lewis acid catalyst (Entry 2) appear to be more effective than traditional methods using HCl in ethanol (Entry 1). The carbodiimide and thiourea-based methods generally perform well in aprotic solvents like toluene or DMF.

Reaction Time: Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or decomposition of the product.

For a successful academic scale-up, a detailed experimental protocol would be established based on the optimized conditions. This would include purification procedures, such as column chromatography or recrystallization, to obtain the final product in high purity. Spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) would be essential to confirm the structure and purity of the synthesized this compound.

Advanced Derivatization Strategies for Structural Modification

Introduction of Diverse Substituents on the Guanidine Core for Research Purposes

The guanidine group, with its high basicity and potential for multiple hydrogen bond interactions, is a critical pharmacophore. nih.gov Modification of this core in this compound can significantly influence its physicochemical properties and biological activity. Common derivatization strategies include N-alkylation and N-acylation, which can modulate the basicity, lipophilicity, and steric profile of the molecule.

N-Alkylation: The introduction of alkyl groups onto the guanidine nitrogen atoms can be achieved through various synthetic methods. One common approach involves the reaction of a protected this compound derivative with alkyl halides. The use of protecting groups, such as carbamates (e.g., Boc or Cbz), allows for regioselective alkylation. acs.org A phase-transfer-catalyzed alkylation under biphasic conditions offers an efficient and operationally simple method for this transformation, tolerating a wide range of functional groups on both the guanidine and the alkylating agent. acs.orgacs.org For instance, mono- or di-alkylation can be achieved by carefully controlling the stoichiometry and reaction conditions.

N-Acylation: Acylation of the guanidine core introduces an electron-withdrawing group, which can significantly reduce the basicity of the guanidine moiety. This modification is useful for probing the importance of the cationic charge for biological activity. The synthesis of mono-N-acylguanidines can be challenging due to the potential for over-acylation. nih.gov However, methods utilizing chlorotrimethylsilane (B32843) activation of acylcyanamides provide a route to mono-N-acylguanidines. nih.gov The reaction of guanidines with anhydrides or activated acid derivatives is another common method, although careful control of reaction conditions is necessary to avoid the formation of multiple acylated products. cdnsciencepub.com

Bioisosteric Replacement: For more profound structural modifications, the entire guanidine group can be replaced with a bioisostere. Bioisosteres are functional groups that possess similar steric and electronic properties and can elicit similar biological responses. nih.gov The high basicity of the guanidine group can sometimes lead to poor bioavailability. nih.gov Replacing it with less basic bioisosteres, such as a squaryldiamine, can be a strategy to improve pharmacokinetic properties while maintaining key interactions with biological targets. nih.gov

Table 1: Examples of Guanidine Core Modifications

| Modification Strategy | Reagents and Conditions | Potential Impact on Properties |

|---|---|---|

| N-Alkylation | Alkyl halide, Phase-transfer catalyst (e.g., Bu4NI), KOH, CH2Cl2/H2O acs.org | Increased lipophilicity, altered steric bulk, potential change in hydrogen bonding capacity. |

| N-Acylation | Acyl chloride or anhydride, base cdnsciencepub.com | Decreased basicity, introduction of new interaction points (e.g., hydrogen bond acceptor). |

| Bioisosteric Replacement | Synthetic route to introduce groups like squaryldiamine nih.gov | Altered pKa, potential for improved membrane permeability and bioavailability. nih.gov |

Rational Modifications of the Benzyl Moiety to Probe Biological Interactions

The 3,4-dimethylbenzyl group of this compound plays a crucial role in its interaction with biological targets, likely through hydrophobic and van der Waals interactions. Systematic modification of this moiety is a key strategy in SAR studies to optimize potency and selectivity.

Substitution on the Aromatic Ring: The introduction of various substituents on the phenyl ring can probe the electronic and steric requirements of the binding pocket. The nature and position of these substituents can have a significant impact on biological activity. For instance, in a study on benzyl guanidine derivatives, substitutions at different positions of the benzyl ring resulted in a range of antimicrobial activities. nih.govmdpi.com The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to participate in π-π stacking or other electronic interactions. nih.gov

Alteration of the Benzylic Linker: The methylene (B1212753) bridge connecting the phenyl ring to the guanidine group can also be modified. Increasing the conformational flexibility by introducing a longer alkyl chain or, conversely, restricting rotation by incorporating cyclic structures can help to define the optimal spatial arrangement for biological activity. mdpi.com

Bioisosteric Replacement of the Phenyl Ring: Similar to the guanidine core, the phenyl ring can be replaced with various bioisosteres to improve properties such as metabolic stability or to explore novel interactions. nih.gov Classical bioisosteres for a phenyl ring include other aromatic systems like thiophene, pyridine (B92270), or pyrimidine. biomedres.us Non-classical bioisosteres, such as bicyclic systems or even non-aromatic rings, can also be employed to mimic the spatial arrangement of the phenyl group while altering other physicochemical properties. pressbooks.pub

Table 2: Strategies for Benzyl Moiety Modification

| Modification Strategy | Examples of Modifications | Rationale for Modification |

|---|---|---|

| Aromatic Substitution | Introduction of halogens, alkyl, alkoxy, or nitro groups at various positions. | To probe electronic and steric effects on binding affinity and selectivity. nih.gov |

| Linker Modification | Homologation (e.g., phenethyl), introduction of conformational constraints. | To investigate the optimal distance and orientation between the aromatic ring and the guanidine group. mdpi.com |

| Ring Bioisosterism | Replacement of the phenyl ring with heteroaromatic rings (e.g., pyridine, thiophene) or non-aromatic cyclic systems. | To improve metabolic stability, solubility, or explore alternative binding interactions. nih.gov |

Structure Activity Relationship Sar Studies of N 3,4 Dimethylbenzyl Guanidine Analogues

Elucidation of the Guanidine (B92328) Core's Contribution to Biological Activity

The guanidine group is a cornerstone of the biological activity observed in N-(3,4-dimethylbenzyl)guanidine and its analogues. nih.govresearchgate.nettandfonline.com This functional group, found in a variety of natural products and synthetic drugs, possesses unique physicochemical properties that are pivotal for molecular interactions with biological targets. nih.govsci-hub.se

A primary characteristic of the guanidine moiety is its high basicity, with the protonated form, the guanidinium (B1211019) cation, being remarkably stable due to resonance. sci-hub.se This positive charge allows the guanidine core to form strong electrostatic interactions and salt bridges with negatively charged residues, such as carboxylates and phosphates, commonly found in the active sites of enzymes and receptors. sci-hub.senih.gov

Furthermore, the planar, Y-shaped structure of the guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds. sci-hub.seconicet.gov.ar This ability to engage in bidentate hydrogen bonding enhances binding affinity and specificity for its target protein. nih.gov The guanidine group's capacity for strong non-covalent interactions is a recurring theme in its diverse biological activities, which span roles as anti-inflammatory, antidiabetic, and central nervous system-acting agents. nih.govresearchgate.nettandfonline.com The inherent properties of the guanidine core, therefore, make it a privileged scaffold in medicinal chemistry, crucial for anchoring the ligand to its biological target. researchgate.net

Role of the 3,4-Dimethylbenzyl Moiety in Ligand-Target Recognition and Binding Affinity

Docking studies have visualized the 3,4-dimethylphenyl group fitting snugly into hydrophobic regions lined with non-polar amino acid residues. researchgate.net These interactions, such as van der Waals forces and hydrophobic contacts, are essential for the stability of the ligand-protein complex. For instance, in studies on related compounds, the dimethylphenyl group has been shown to engage in π-π stacking interactions with aromatic residues like tryptophan at the target site, further enhancing binding. conicet.gov.ar

The substitution pattern on the benzyl (B1604629) ring is not arbitrary. The presence and position of the methyl groups influence the molecule's electronic properties and shape, which in turn dictate the strength and nature of these hydrophobic interactions. The 3,4-dimethyl substitution pattern appears to be optimal for fitting into specific hydrophobic pockets in certain targets, highlighting its role in determining the compound's selectivity and potency. researchgate.net

Systematic Structural Modifications and Their Impact on Preclinical Efficacy

Effects of Aromatic Ring Substituent Patterns (e.g., positional isomerism of dimethyl groups)

The pattern of substitution on the aromatic ring of N-benzylguanidine analogues is a key determinant of their biological activity. The position of the methyl groups (positional isomerism) and the nature of other substituents can dramatically alter the efficacy of these compounds. nih.gov

Studies on related phenyl-containing compounds have demonstrated that the placement of substituents affects how the ring interacts with its binding site. nih.gov For example, moving a substituent from the para to the meta or ortho position can change the molecule's ability to form favorable interactions, such as π-π stacking, and can introduce steric hindrance that weakens binding. nih.govnih.gov Research on phenylpyrimidinylguanidines showed that introducing methyl groups at various positions (ortho, meta, and para) on the benzene (B151609) ring influenced the compound's solubility and inhibitory potency. nih.govacs.org Specifically, while a para-substituted derivative showed improved solubility over an unsubstituted analogue, the ortho-substituted version had decreased solubility. nih.govacs.org

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also plays a crucial role. libretexts.orglibretexts.org Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions, while electron-withdrawing groups reduce it. nih.govlibretexts.org The strategic placement of these groups is a powerful tool for fine-tuning the binding affinity and selectivity of the analogues.

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity

| Compound Analogue | Substitution Pattern | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| Phenylpyrimidinylguanidine | ortho-methyl | Decreased water solubility. | nih.govacs.org |

| Phenylpyrimidinylguanidine | para-methyl | Improved water solubility compared to ortho. | nih.govacs.org |

| Phenylpyrimidinylguanidine | para-tert-butyl | Increased inhibitory potency. | nih.govacs.org |

| Phenylpyrimidinylguanidine | para-fluoro | Did not increase inhibitory potency. | nih.govacs.org |

| Dihydroisoquinolinone Series | 3-chloro or 3-methoxy | Enhanced binding affinity and cellular potency. | nih.gov |

Variations in the Linker Region between Benzyl and Guanidine Moieties

The linker connecting the benzyl and guanidine moieties is not merely a spacer; its length, rigidity, and chemical nature are critical for optimal biological activity. Modifications in this region can significantly impact the compound's ability to adopt the correct conformation for binding to its target.

Research has shown that the inhibitory potency of guanidine derivatives often depends on the length of the linker between the guanidine and the aryl group. nih.govacs.org In a study of phenylpyrimidinylguanidines, compounds with a shorter linker exhibited lower inhibitory activity, which was attributed to reduced flexibility. Conversely, lengthening the linker led to the highest inhibitory potency, suggesting that greater conformational freedom allows the molecule to better adapt to the binding site. nih.govacs.org

Similarly, investigations into cyanoguanidine-based antagonists found that modifications to the linker, including the replacement of key atoms, consistently resulted in either a reduction or a complete loss of potency. researchgate.net This highlights the sensitivity of the biological activity to even subtle structural changes in the linker region. The choice of linker is therefore a crucial aspect of designing potent analogues, as it directly influences the spatial orientation of the key binding groups—the guanidine core and the aromatic ring.

Integration of Computational Chemistry in SAR Elucidation

Molecular Docking Investigations for Binding Mode Prediction

Molecular docking has become an indispensable tool in the study of this compound analogues, providing crucial insights into their binding modes at the atomic level. frontiersin.org This computational technique predicts the preferred orientation of a ligand when bound to a target protein, helping to rationalize observed structure-activity relationships and guide the design of new, more potent compounds. conicet.gov.arfrontiersin.org

Docking studies on related guanidine derivatives consistently show the guanidinium group forming key interactions, such as hydrogen bonds and salt bridges, with polar residues like aspartate in the active site. conicet.gov.arnih.gov For instance, in one study, the guanidine moiety was predicted to form two double hydrogen bonds with aspartate and serine residues. conicet.gov.ar

Simultaneously, these models predict that the aromatic portion of the molecule, such as the 3,4-dimethylphenyl group, settles into a hydrophobic pocket. researchgate.net The docking simulations can reveal specific interactions, like π-π stacking between the dimethylphenyl ring and a tryptophan residue, which are crucial for binding affinity. conicet.gov.ar By comparing the docking scores and predicted binding poses of a series of analogues, researchers can build robust 3D-QSAR models that correlate the structural features of the compounds with their biological activity. frontiersin.org This integration of computational chemistry allows for a more rational approach to drug design, enabling the prediction of the activity of novel inhibitors before their synthesis. frontiersin.org

Table 2: Predicted Interactions from Molecular Docking Studies of Guanidine Analogues

| Ligand Component | Interacting Protein Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Guanidine Moiety | Aspartate (Asp), Glutamate (Glu) | Salt Bridge, Hydrogen Bond | conicet.gov.arnih.gov |

| Guanidine Moiety | Serine (Ser) | Hydrogen Bond | conicet.gov.ar |

| Guanidine Moiety | Tryptophan (Trp), Tyrosine (Tyr) | Cation-π Interaction | mdpi.com |

| Benzyl/Phenyl Moiety | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) | Aromatic (π-π) Stacking | conicet.gov.armdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen. frontiersin.org

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. mdpi.com

Calculation of Molecular Descriptors: Various physicochemical properties, known as molecular descriptors, are calculated for each molecule. These can include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. frontiersin.org

Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a regression model that correlates the molecular descriptors with the biological activity. mdpi.com The predictive power of the model is then rigorously validated. frontiersin.org

For this compound analogues, a QSAR model would likely highlight the importance of the following descriptors:

Steric Descriptors: The size and shape of the substituents on the benzyl ring would be critical. For the 3,4-dimethyl substitution, these descriptors would quantify the steric bulk in these positions, which can influence how the molecule fits into a biological target's binding site.

Electronic Descriptors: The electron-donating nature of the methyl groups would be captured by electronic descriptors. These properties can affect the pKa of the guanidine group and the electronic interactions with the target.

Hydrophobic Descriptors: The lipophilicity of the molecule, influenced by the dimethylbenzyl group, would be another key parameter, as it affects membrane permeability and interaction with hydrophobic pockets in the target protein.

The insights gained from such a QSAR model would be presented as contour maps, visually indicating regions where modifications to the molecular structure would likely lead to increased or decreased activity. For example, a contour map might show that bulkier substituents at the 3 and 4 positions are favorable for activity, while electronegative groups are detrimental. This predictive capability allows for the rational design of new, more effective this compound analogues for specific therapeutic applications.

Biological and Biochemical Mechanisms of Action Preclinical Investigations

Enzyme Inhibition Studies

N-(3,4-dimethylbenzyl)guanidine and its analogs have been investigated for their inhibitory effects on various enzymes. The guanidine (B92328) moiety is a key structural feature that can engage in strong hydrogen bonding and interact with electron-deficient molecules, making it a versatile pharmacophore.

Characterization of Specific Enzyme Targets

Preclinical studies have explored the inhibitory potential of this compound and related N,N'-disubstituted guanidines against several enzyme targets.

Rac1-GEF: A significant body of research has focused on the inhibition of the interaction between Ras-related C3 botulinum toxin substrate 1 (Rac1) and its guanine (B1146940) nucleotide exchange factors (GEFs). nih.govconicet.gov.arresearchgate.netchemrxiv.org Rac1 is a small GTPase that plays a crucial role in regulating the actin cytoskeleton, cell motility, and proliferation. conicet.gov.ar Its activation is mediated by GEFs, and aberrant Rac1 activity is implicated in cancer metastasis and drug resistance. nih.govconicet.gov.ar Guanidine-based compounds have been identified as inhibitors of the Rac1-GEF protein-protein interaction. chemrxiv.orggoogle.com While much of the detailed research has been conducted on analogs, the foundational structure of N-aryl-N'-alkyl guanidines is central to this activity.

Cysteine Proteases: There is limited information specifically linking this compound to the inhibition of cysteine proteases. However, the broader class of guanidine-containing molecules has been explored for activity against various proteases. scispace.comsigmaaldrich.comgoogle.commdpi.com

Dehydrosqualene Synthase and Squalene (B77637) Synthase: These enzymes are involved in the biosynthesis of sterols and carotenoids. nih.govresearchgate.net Some inhibitors of these enzymes contain positively charged moieties like guanidinium (B1211019), which are thought to mimic carbocation intermediates in the enzymatic reaction. researchgate.netnih.gov However, direct inhibitory studies of this compound on dehydrosqualene synthase or squalene synthase are not extensively documented in the available literature. nih.govebi.ac.uk

Kinetic Parameters of Inhibition

The potency of enzyme inhibitors is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For guanidine-based Rac1 inhibitors, these values have been determined for several analogs.

Inhibitory Activity of a Guanidine-Based Rac1 Analog

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 1A-116 (N-(3,5-dimethylphenyl)-N′-[2-(trifluoromethyl)phenyl]-guanidine) | Rac1 | 4 µM | caymanchem.com |

Differentiation of Allosteric versus Orthosteric Binding Mechanisms

The mechanism by which a ligand binds to its target protein can be classified as either orthosteric or allosteric. Orthosteric ligands bind to the same site as the endogenous substrate, while allosteric ligands bind to a distinct site, inducing a conformational change that affects the protein's activity. cncb.ac.cnresearchgate.net

Docking studies of the guanidine-based Rac1 inhibitor 1A-116 suggest an allosteric mechanism of inhibition. researchgate.net The inhibitor is predicted to bind to a surface cavity on Rac1, distinct from the nucleotide-binding pocket. This binding is thought to sterically hinder the interaction between Rac1 and its GEF, Tiam1, thus preventing the exchange of GDP for GTP and subsequent activation of Rac1. researchgate.net This mode of action, which involves disrupting a protein-protein interaction rather than competing with a small molecule substrate, is characteristic of allosteric inhibition.

Modulation of Intracellular Signaling Pathways

By inhibiting key enzymes like those in the Rac1 pathway, this compound and its analogs can modulate downstream intracellular signaling cascades.

Interference with Protein-Protein Interactions (PPIs)

A primary mechanism of action for this class of compounds is the disruption of protein-protein interactions (PPIs). nih.govdrugdiscoverychemistry.comresearchgate.net The inhibition of Rac1 activation is a direct consequence of interfering with the binding of Rac1 to its activating GEFs. nih.govconicet.gov.arresearchgate.netchemrxiv.org This interference prevents the formation of the active Rac1-GTP complex, thereby blocking its downstream effects. The guanidine scaffold appears to be particularly well-suited for targeting the interfaces of PPIs. nih.gov

Impact on Key Signal Transduction Cascades

The inhibition of Rac1 has significant consequences for various signaling pathways that are crucial for cell function and are often dysregulated in disease.

NF-κB Nuclear Translocation: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.govnih.gov Studies on the guanidine-based Rac1 inhibitor 1D-142 have demonstrated that it can reduce the nuclear translocation of NF-κB induced by tumor necrosis factor-alpha (TNFα) in non-small cell lung cancer cells. conicet.gov.arresearchgate.netchemrxiv.org This effect is mediated by the inhibition of Rac1, which is known to be involved in the NF-κB activation cascade. conicet.gov.ar The ability to inhibit NF-κB nuclear translocation highlights a key downstream consequence of Rac1 inhibition by this class of compounds.

Interactions with Cellular Components

This section details the interactions of the guanidine moiety, a key functional group in this compound, with fundamental cellular components in research models, excluding direct human physiological effects or toxicity data.

The guanidinium group, the protonated form of guanidine, is a versatile functional group capable of significant non-covalent interactions with nucleic acids. sci-hub.sersc.org Its planar, Y-shaped geometry and delocalized positive charge allow it to act as an excellent hydrogen bond donor. rsc.org This enables it to form strong, bidentate hydrogen bonds and engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. rsc.orgnih.govresearchgate.netnih.gov

Computational and molecular dynamics simulations have shown that the guanidinium cation can interact with nucleobases in two primary ways: through coplanar hydrogen bonding and via cation-π stacking, particularly with purine (B94841) bases. researchgate.net This dual recognition, combining base pairing with backbone interactions, contributes to high-affinity binding. nih.gov The ability of the guanidinium group to form these stable complexes is a critical mechanism explored in the development of synthetic oligonucleotides and antigene therapies, where such binding can interfere with normal nucleic acid function. sci-hub.senih.gov For instance, deoxyribonucleic guanidine (DNG), an analogue where the phosphodiester linkage is replaced by a guanidinium linkage, has been investigated as an antigene agent with potential anticancer activity due to its specific binding to DNA. sci-hub.se

The positively charged guanidinium group plays a crucial role in mediating interactions with cellular membranes. In various model systems, guanidine-containing compounds have been shown to interact with and disrupt bacterial membranes, a process often initiated by electrostatic attraction to negatively charged anionic lipids on the membrane surface. rsc.orgnih.gov This interaction can alter membrane permeability. mdpi.com

This characteristic is believed to enhance the cellular uptake of molecules containing a guanidinium group. nih.govresearchgate.net The improved penetration through membranes is a significant factor contributing to their biological activity. mdpi.com Studies on lipoguanidines, which combine a hydrophilic guanidine head with a lipophilic tail, show they are designed to effectively disrupt bacterial membranes. nih.gov Furthermore, research on the Plasmodial Surface Anion Channel (PSAC) has identified the guanidinium ion as a highly permeant organic cation, indicating its ability to be transported through specific membrane channels. nih.gov This high permeability facilitates entry into the cell, which is a critical step for exerting intracellular effects. nih.gov

Cellular Responses in Preclinical Models

In non-human, non-clinical models, this compound analogues have been shown to elicit distinct cellular responses, including inhibiting cell growth and triggering programmed cell death pathways.

Guanidine-based compounds have demonstrated significant antiproliferative activity across a panel of human cancer cell lines. While data for this compound is not specifically detailed, a closely related N,N'-disubstituted guanidine derivative, known as 1D-142, has been evaluated for its ability to inhibit the growth of several cancer cell lines. conicet.gov.arconicet.gov.ar This compound showed potent inhibition, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from approximately 7 to 15 µM. conicet.gov.arconicet.gov.arresearchgate.net

The compound was tested against epithelial lung carcinoma (A549), epithelial colorectal adenocarcinoma (HT29), prostate adenocarcinoma (PC3), epithelial skin melanoma (A375), and epithelial breast adenocarcinoma (MDA-MB-231) cell lines. conicet.gov.arconicet.gov.ar The derivative 1D-142 was identified as a potent inhibitor across all these lines, showing a significant reduction in cell viability after 72 hours of treatment. conicet.gov.arresearchgate.net

Table 1: Antiproliferative Activity of a Guanidine-Based Rac1 Inhibitor (1D-142) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 7.8 ± 0.4 |

| HT29 | Colorectal Adenocarcinoma | 9.0 ± 0.4 |

| PC3 | Prostate Adenocarcinoma | 9.3 ± 0.3 |

| A375 | Skin Melanoma | 7.4 ± 0.3 |

| MDA-MB-231 | Breast Adenocarcinoma | 14.6 ± 0.4 |

Data represents the mean ± standard deviation from three independent experiments. conicet.gov.ar

The antiproliferative effects observed with guanidine derivatives are linked to the induction of specific cellular processes, most notably apoptosis, or programmed cell death. Research on the guanidine-based Rac1 inhibitor 1D-142 showed that its antitumoral effect is associated with the induction of apoptosis in A549 lung cancer cells. conicet.gov.arresearchgate.net

In a broader context, oxidative stress is a known trigger for apoptosis. nih.gov An increase in intracellular reactive oxygen species (ROS) can lead to cellular damage and activate signaling pathways that culminate in cell death. While not directly demonstrated for this compound, other guanidine-related peptides like uroguanylin (B126073) and guanylin (B122020) are known to promote apoptosis, suggesting a potential common pathway for related compounds. google.com The induction of apoptosis is a key mechanism by which antiproliferative agents eliminate cancer cells.

Preclinical studies using spleen strips from animal models have shown that guanidine and its alkyl derivatives can modulate the release of neurotransmitters. nih.gov Specifically, guanidine was found to enhance the field-stimulated release of [³H]norepinephrine by two- to three-fold. nih.gov

Preclinical Pharmacological Activities and Applications As Research Tools

Antimicrobial Research Applications

Guanidine-containing compounds are recognized for their potential as antimicrobial agents, active against a range of pathogens including bacteria and fungi. ineosopen.orgcnr.it The benzyl (B1604629) guanidine (B92328) scaffold, in particular, has been a focus of research for developing new anti-infective agents. ontosight.ai

Research into benzyl guanidine derivatives has demonstrated their potential as potent antibacterial agents against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies highlight that the substitution pattern on the benzyl ring is crucial for activity. Analogues containing benzyl-substituted guanidine groups have shown significant potency, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL. nih.gov These benzylguanidine analogues were identified as the most active within their tested series, representing an improvement over non-substituted counterparts. nih.gov The activity of these compounds is often more pronounced against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net

The table below summarizes the antibacterial activity of representative benzyl guanidine analogues from research studies.

| Compound Class | Representative Analogue | Bacterial Strain | Activity (MIC) |

| Norbornane-based bisguanidinium | Analogue with benzyl-substituted guanidine (7) | S. aureus | 1 μg/mL |

| Norbornane-based bisguanidinium | Analogue with benzyl-substituted guanidine (10) | S. aureus | 0.25 μg/mL |

This table presents data for structurally related benzyl guanidine analogues to illustrate the potential activity of the chemical class. nih.gov

The guanidine moiety is a key feature in a variety of compounds investigated for antifungal properties. nih.govresearchgate.net Studies on structurally related compounds, such as benzylsulfanyl-phenylguanidines, have shown potent fungicidal activity against clinically relevant yeasts like Candida albicans and Candida glabrata, with Minimal Fungicidal Concentrations (MFC) of ≤ 10 μM. nih.govkuleuven.be The presence of the guanidine group is critical; related scaffolds with an amine group instead of a guanidine showed no fungicidal activity. nih.govkuleuven.be Furthermore, guanidine-functionalized diterpenoids have demonstrated fungicidal action against C. albicans. cnr.it This suggests that N-(3,4-dimethylbenzyl)guanidine, by virtue of its core structure, warrants investigation for its potential efficacy against fungal pathogens.

The table below shows the antifungal activity of representative guanidine compounds.

| Compound Class | Representative Analogue | Fungal Strain | Activity (MFC/MIC) |

| Benzylsulfanyl-phenylguanidines | Compound 665 | C. albicans | 5 μM |

| Benzylsulfanyl-phenylguanidines | Compound 666 | C. albicans | 5 μM |

| Benzylsulfanyl-phenylguanidines | Compound 667 | C. albicans | 10 μM |

| Labdane Acylguanidines | Compound 16 | C. albicans | 16-32 μg/mL |

This table presents data for structurally related guanidine analogues to illustrate the potential activity of the chemical class against fungal strains. cnr.itnih.govkuleuven.be

The primary mechanism of antimicrobial action for many guanidine-containing compounds is the disruption of the bacterial cell membrane. cnr.it Due to its positive charge, the guanidinium (B1211019) headgroup interacts with negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and teichoic acids. This interaction compromises membrane integrity, leading to leakage of cellular contents and cell death.

In addition to direct membrane damage, guanidine derivatives have been shown to inhibit and disrupt microbial biofilms. cnr.it Certain benzylsulfanyl-phenylguanidines demonstrated the ability to eradicate biofilms of C. albicans and mixed biofilms of C. albicans and Staphylococcus epidermidis. nih.govkuleuven.be Biofilm inhibition is considered a crucial strategy for combating chronic and drug-resistant infections. cnr.it

Antineoplastic Research in Preclinical Models

The benzylguanidine structure is a key component of molecules investigated for anticancer activity, most notably m-iodobenzylguanidine (MIBG), which is used for the diagnosis and therapy of neuroendocrine tumors. nih.govgoogle.com The unsubstituted parent compound, benzylguanidine (BG), has also been evaluated in preclinical cancer models. nih.govgoogle.com

Guanidine-based compounds have been evaluated for their antiproliferative activity across a wide range of human cancer cell lines. mdpi.comresearchgate.net Specifically, benzylguanidine (BG) has been studied for its effects on tumor cell metabolism. nih.gov While some benzyl guanidine derivatives have shown limited efficacy on their own, they have been investigated for their ability to be taken up selectively by certain tumor types, such as neuroblastoma. google.com This selective uptake is a critical attribute for targeted cancer therapy. Other, more complex guanidine derivatives have demonstrated significant cytotoxicity in various cancer cell lines, including leukemia, breast, cervical, and colorectal carcinomas, with IC50 values in the low micromolar range. mdpi.com The antiproliferative effect is often mediated through the induction of apoptosis. mdpi.comconicet.gov.ar

The table below summarizes the preclinical in vitro findings for benzylguanidine and related derivatives.

| Compound | Cancer Cell Line | Observed Effect |

| Benzylguanidine (BG) | Neuroblastoma | High uptake into tumor cells |

| Guanidine-based Rac1 Inhibitor (1D-142) | A549 (Non-Small Cell Lung Cancer) | Decreased colony formation, induced apoptosis |

| Diaryl Guanidinium Derivatives | HL-60 (Leukemia), MCF-7 (Breast) | Cytotoxicity with IC50 values in the low μM range |

This table presents data for benzylguanidine and other guanidine derivatives to illustrate the potential of the chemical class in in vitro cancer research. google.commdpi.comconicet.gov.ar

The therapeutic potential of guanidine-based compounds has been demonstrated in in vivo animal models of cancer. researchgate.net For instance, the guanidine derivative 1D-142 showed significant antitumor efficacy in an A549 non-small cell lung cancer xenograft model, where it reduced tumor growth and increased animal survival. researchgate.netconicet.gov.ar Studies with benzylguanidine (BG) have focused on its ability to modulate the tumor microenvironment. Specifically, BG has been shown to induce a lowering of intratumoral pH, a condition that can potentiate the activity of certain co-administered anticancer drugs. nih.gov While benzyl guanidine derivatives alone may have limited impact on tumor growth rates, their ability to be selectively taken up by neuroendocrine tumors makes them valuable as targeting moieties for more potent conjugated drugs. google.com

Mechanistic Dissection of Antitumor Effects at the Molecular Level

The guanidine moiety is a key feature in several classes of compounds investigated for their anticancer properties. Research into structurally related guanidinium derivatives suggests potential molecular mechanisms through which this compound might exert antitumor effects.

One area of investigation focuses on the inhibition of key signaling pathways that are often dysregulated in cancer. For instance, certain diaryl guanidinium compounds have been explored for their ability to inhibit the MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation and survival. nih.gov Studies on novel 3,4′-substituted diaryl guanidinium derivatives suggest that these molecules may act as allosteric inhibitors of proteins like BRAF, a key kinase in this pathway. nih.gov

Another significant mechanism involves the inhibition of protein-protein interactions crucial for cancer cell function. The Rac1 protein, a member of the Rho GTPase family, is a key regulator of the cytoskeleton, cell motility, and survival. conicet.gov.ar Its aberrant activity is linked to metastasis and drug resistance in various cancers. conicet.gov.arresearchgate.net Guanidine-based compounds have been developed as inhibitors of the Rac1-GEF (Guanine nucleotide Exchange Factor) interaction, which is necessary for Rac1 activation. conicet.gov.arresearchgate.net Computational docking studies of a lead inhibitor, 1A-116, which features a 3,5-dimethylphenyl group structurally similar to the 3,4-dimethylphenyl group of this compound, showed key interactions within a surface cavity on Rac1. These interactions include hydrogen bonds from the guanidine group and π-π stacking from the dimethylphenyl ring, preventing the protein-protein interaction with GEFs like Tiam1. conicet.gov.arresearchgate.net Inhibition of this interaction can lead to reduced cell proliferation, inhibition of cell migration, and induction of apoptosis. researchgate.net

The table below summarizes the cytotoxic activity of a representative guanidine-based Rac1 inhibitor in various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a Guanidine-Based Rac1 Inhibitor (1D-142)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Non-small cell lung cancer | 1.8 |

| HT-29 | Colorectal adenocarcinoma | 3.3 |

| Panc-1 | Pancreatic ductal adenocarcinoma | 3.5 |

| PC-3 | Prostate cancer | 2.0 |

| MDA-MB-231 | Breast cancer | 2.5 |

Data sourced from studies on Rac1 inhibitors. researchgate.net

Other Investigational Biological Activities

Research into Antiparasitic Potential (e.g., antileishmanial activity)

The guanidine scaffold is present in numerous natural and synthetic compounds demonstrating antimicrobial and antiparasitic properties. nih.govresearchgate.net Investigations into guanidine derivatives have revealed significant activity against parasites such as Leishmania, the causative agent of leishmaniasis. nih.govscience.gov

Synthetic analogues of marine sponge guanidine alkaloids have shown in vitro activity against Leishmania (L.) infantum. science.gov The proposed mechanism for these compounds involves the induction of mitochondrial membrane depolarization, an increase in reactive oxygen species (ROS) levels, and enhanced plasma membrane permeability in the parasites. science.gov

A study on a series of guanidine compounds (LQOFG) tested their efficacy against L. infantum promastigotes (the motile, flagellated form in the insect vector) and amastigotes (the non-motile, tissue stage in the mammalian host). The results, detailed in the table below, show that the compounds were cytotoxic to both forms of the parasite, with a notable effect on the clinically relevant amastigote form. nih.gov Importantly, these compounds displayed low toxicity to human peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for the parasite. nih.gov

Table 2: Antileishmanial Activity of Guanidine Derivatives against L. infantum

| Compound | IC₅₀ in Promastigotes (µM) | IC₅₀ in Axenic Amastigotes (µM) |

|---|---|---|

| LQOFG-2 | 12.7 | 26.1 |

| LQOFG-6 | 24.4 | 21.1 |

| LQOFG-7 | 23.6 | 18.6 |

Data sourced from a study on the leishmanicidal activity of guanidine derivatives. nih.gov

Given these findings, it is plausible that this compound could also exhibit antiparasitic activities, making it a candidate for further investigation in this therapeutic area.

Utility as Chemical Probes and Research Reagents

Application in Target Validation Studies and Biological Pathway Delineation

A key application of specific and potent small molecule inhibitors is their use as chemical probes to validate drug targets and delineate biological pathways. nih.gov By selectively inhibiting a particular protein, researchers can study the downstream cellular consequences, thereby confirming the protein's role in a specific disease process.

The development of guanidine-based Rac1 inhibitors serves as a prime example. conicet.gov.arresearchgate.net By using these compounds, researchers were able to confirm that inhibiting the Rac1-GEF interaction leads to a decrease in proliferation and migration in non-small cell lung cancer cells. researchgate.net Furthermore, these inhibitors helped to show that Rac1-mediated signaling affects the NF-κB pathway, a key regulator of inflammation and cell survival. conicet.gov.ar

A compound like this compound, should it prove to be a selective inhibitor of a particular biological target (such as a kinase or a GTPase), could be an invaluable tool for researchers. It could be used in vitro and in cell-based assays to:

Confirm the role of its target protein in various cellular processes.

Explore the connections between different signaling pathways.

Identify potential biomarkers associated with the inhibition of its target.

This utility as a research reagent is fundamental in the early stages of drug discovery and for advancing the basic understanding of cell biology.

Development of Fluorescent or Affinity Probes Based on the this compound Scaffold

To further study the interaction of a compound with its biological target, the core chemical structure can be modified to create chemical probes. nih.gov This involves attaching a reporter group, such as a fluorophore or an affinity tag (like biotin), to the ligand scaffold.

Fluorescent Probes: A fluorescent probe can be developed by covalently linking a fluorophore, such as nitrobenzoxadiazole (NBD) or a cyanine (B1664457) dye, to the this compound structure. nih.govfrontiersin.orgrsc.org Such a probe would allow for the direct visualization of the compound's localization within cells using fluorescence microscopy. frontiersin.org This can help answer critical questions about target engagement, such as whether the compound enters the cell and where it accumulates. Environment-sensitive fluorophores can be particularly useful, as their fluorescence might increase upon binding to the hydrophobic pocket of a target protein, enabling wash-free imaging and binding assays. frontiersin.org

Affinity Probes: An affinity probe can be created by attaching a high-affinity tag, most commonly biotin, to the this compound scaffold. This biotinylated probe can be used in "pull-down" experiments. The probe is incubated with a cell lysate, and it binds to its target protein(s). Subsequently, streptavidin-coated beads (which bind very tightly to biotin) are used to capture the probe-protein complex, isolating the target protein from the thousands of other proteins in the lysate. The captured protein can then be identified using techniques like mass spectrometry. This is a powerful method for target identification and for confirming on-target binding. nih.gov

The development of such probes based on the this compound scaffold would be a logical next step in its preclinical evaluation, transforming it from an investigational compound into a versatile research tool for cell biology and drug discovery.

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(3,4-dimethylbenzyl)guanidine. By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within this compound. researchgate.netacs.org

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule based on their unique chemical shifts (δ), which are influenced by the surrounding electronic environment. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the dimethylbenzyl group, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons of the guanidine (B92328) group, and the methyl (-CH₃) protons. The integration of these signals provides the ratio of the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton. Key signals would include those for the quaternary carbons and the CH carbons of the aromatic ring, the methylene carbon, the methyl carbons, and the characteristic carbon of the guanidinium (B1211019) group (C=N). acs.org

| ¹H NMR Data for a Related Guanidine Derivative | | :--- | :--- | | Chemical Shift (δ) in ppm | Assignment | | 8.02–7.63 (m, 5H) | Aromatic Protons | | 7.51–7.47 (m, 3H) | Aromatic Protons | | 7.35 (d, J = 8 Hz, 1H) | Aromatic Proton | | 7.26 (d, J = 5.2 Hz, 2H) | Aromatic Protons | | 6.60 (br s, 1H) | NH Proton | Data derived from a study on a related N-aryl-1H-benzo[d]imidazol-2-amine. mdpi.com

| ¹³C NMR Data for a Related Guanidine Derivative | | :--- | :--- | | Chemical Shift (δ) in ppm | Assignment | | 154.6 | C=N (Guanidinic Carbon) | | 142.6, 134.2, 133.8, 133.6, 131.2 | Aromatic Carbons | | 129.4, 129.1, 128.8, 128.3, 127.8 | Aromatic Carbons | | 127.2, 125.8, 125.4, 122.4, 121.1, 120.8 | Aromatic Carbons | Data derived from a study on a related N-aryl-1H-benzo[d]imidazol-2-amine. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. longdom.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. longdom.org For this compound, the IR spectrum provides crucial evidence for the presence of the guanidine and dimethylbenzyl moieties. researchgate.netsemanticscholar.org

Key expected absorption bands include:

N-H stretching vibrations: Typically observed in the region of 3500-3200 cm⁻¹, indicating the presence of the amine groups in the guanidine moiety. researchgate.net

C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹. researchgate.net

C=N stretching vibration: A strong absorption band characteristic of the guanidine group, usually appearing in the 1680-1620 cm⁻¹ region. researchgate.net

N-H bending vibrations: These are typically seen around 1650-1550 cm⁻¹. researchgate.net

Aromatic C=C stretching vibrations: These appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations: Found in the 1250-1020 cm⁻¹ range.

| Typical IR Absorption Frequencies for Guanidine Derivatives | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | ~3200 | =N-H stretching vibration | | ~2930 | C-H asymmetric stretching of methyl and -CH₂- groups | | ~2855 | C-H symmetrical stretching of methyl and -CH₂- groups | | ~1635 | N-H bending vibration | | ~1460 | -CH₂- bending vibration | Data adapted from studies on polymeric guanidine derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. dtu.dknih.gov For this compound, HRMS provides an exact mass measurement, often to within a few parts per million (ppm) of the theoretical value, confirming the molecular formula. nih.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Furthermore, HRMS can be used to assess the purity of a sample by detecting the presence of any impurities with different molecular weights. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Crude Product Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the crude product. mdpi.comitwreagents.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the starting materials, intermediates, and products can be separated based on their different polarities. rochester.eduunits.it The completion of a reaction is often indicated by the disappearance of the starting material spot and the appearance of a new product spot. itwreagents.com The relative retention factor (Rf) value of the spot corresponding to this compound provides an initial indication of its polarity.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides detailed insights into molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. For guanidine derivatives, X-ray crystallography is particularly valuable for elucidating the specific tautomeric forms and conformational preferences that exist in the solid state, which are governed by both intramolecular and intermolecular forces.

While specific crystallographic data for this compound has not been detailed in the surveyed academic literature, extensive research on closely related N,N'-disubstituted guanidines provides a strong basis for understanding its likely solid-state structure. mdpi.com These studies are crucial for comprehending how substituents and hydrogen bonding networks dictate the molecule's conformation.

General Principles and Findings from Related Structures

The solid-phase structure of N,N'-disubstituted guanidines is often characterized by the planarity of the central CN₃ core. The distribution of bond lengths within this core reveals the delocalization of pi-electrons. A key feature is the identification of the C=N double bond, which is typically shorter (around 1.27–1.31 Å) compared to the C-N single bonds. mdpi.com

Research on a series of N,N'-substituted guanidines has shown that the geometry can be influenced by the electronic properties of the substituents. mdpi.com For instance, guanidines with more electron-deficient aniline (B41778) groups have been observed to crystallize in a cis-cis form, where the shorter C=N bond is directed towards the aniline. In contrast, other derivatives may adopt a cis-trans geometry. mdpi.com This switch in tautomeric structure is attributed to a combination of the electronic nature of the substituents and the intermolecular hydrogen bonding within the crystal lattice. mdpi.com

Conformational Analysis

The conformation of the benzyl (B1604629) group relative to the guanidine core is another critical aspect. Studies on related N-benzyl derivatives indicate that the benzyl group can adopt different orientations. publish.csiro.au The rotation around the benzylic C-C bond can lead to various staggered or eclipsing conformations, with the final observed structure in the crystal being the one that minimizes steric hindrance and maximizes stabilizing interactions. publish.csiro.au For this compound, the dimethyl-substituted phenyl ring would be expected to orient itself to reduce steric clashes with the guanidine moiety.

The analysis of pyridin-2-yl guanidine derivatives has highlighted how intramolecular hydrogen bonds can control the conformation, leading to a 180° change in the dihedral angle between the guanidine group and the pyridine (B92270) ring upon protonation. acs.org This demonstrates the sensitivity of the solid-state structure to the protonation state and the resulting hydrogen bonding patterns.

Illustrative Crystallographic Data

To illustrate the type of data obtained from an X-ray crystallographic analysis of a related compound, the table below presents findings for a representative N,N'-disubstituted guanidine. This data showcases the key parameters that define the molecular and crystal structure.

Table 1: Representative Crystallographic Data for a N,N'-Disubstituted Guanidine Derivative

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂F₂N₂O₂S |

| Formula Weight | 310.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3161 (11) |

| b (Å) | 15.388 (3) |

| c (Å) | 17.293 (4) |

| β (°) | 97.44 (3) |

| Volume (ų) | 1402.8 (5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.469 |

| Dihedral Angle (rings) | 70.23 (8)° |

| Key Intermolecular Bond | N-H···O Hydrogen Bond |

Data derived from a representative structure, (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide, for illustrative purposes. beilstein-journals.org

Future Perspectives and Research Gaps in N 3,4 Dimethylbenzyl Guanidine Research

Untapped Potential in Diverse Biological Systems and Emerging Targets

The guanidinium (B1211019) group is a crucial structural motif in medicinal chemistry due to its basicity and ability to form strong hydrogen bonds, allowing it to interact with a wide array of biological targets. mdpi.comontosight.ai While the specific activities of N-(3,4-dimethylbenzyl)guanidine are not extensively documented, the known activities of its structural relatives suggest significant untapped potential. ontosight.ai Research on guanidine-based compounds has revealed their efficacy as anticancer, antiviral, and antiparasitic agents, opening new avenues for therapeutic intervention. mdpi.comgoogle.com

Future research should focus on screening this compound and its derivatives against emerging biological targets where other guanidine (B92328) compounds have shown promise. These targets include protein-protein interactions (PPIs), such as the inhibition of Rac1, which is implicated in cancer cell proliferation and migration. conicet.gov.arresearchgate.net Additionally, epigenetic targets like the G9a lysine (B10760008) methyltransferase, crucial for gene expression in cancer, represent a promising area, as arginine-mimicking guanidine groups have been shown to enhance inhibitor potency. bohrium.com The broad-spectrum potential of guanidine moieties also extends to viral proteins, as demonstrated in in silico studies against SARS-CoV-2 targets, and various kinases involved in cell signaling pathways. researchgate.netnih.gov A systematic evaluation against a panel of such targets could uncover novel therapeutic applications for the this compound scaffold.

Table 1: Potential Emerging Biological Targets for Guanidine Scaffolds

| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| Protein-Protein Interactions | Rac1-GEF | Non-Small Cell Lung Cancer | conicet.gov.arresearchgate.net |

| Epigenetic Enzymes | G9a Methyltransferase | Oncology | bohrium.com |

| Viral Proteins | SARS-CoV-2 Mpro, RdRp | Infectious Disease | nih.gov |

| Kinases | Cyclin-Dependent Kinase 5 (CDK5) | Neurodegenerative Disease | nih.gov |

| Parasitic Enzymes | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Malaria | frontiersin.orgnih.gov |

| Mitochondrial Respiration | Oxidative Phosphorylation (OXPHOS) Complex I | Oncology, Metabolic Disease | google.com |

Advancements in Stereoselective Synthetic Methodologies for Analogues

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Therefore, the development of stereoselective synthetic methods to produce chiral analogues of this compound is a critical future direction. Traditional methods for guanidine synthesis are being supplemented by more advanced and efficient techniques, including transition-metal-catalyzed reactions, which offer novel pathways for C-N bond formation. rsc.org Methodologies such as copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines allow for the rapid assembly of diverse molecular architectures. researchgate.net

Future efforts should focus on adapting these modern methods for the stereoselective synthesis of this compound analogues. For instance, creating a chiral center on the benzyl (B1604629) portion or on a substituent of the guanidine group could lead to enantiomers with significantly different biological activities. Techniques used in the synthesis of complex natural products and other bioactive molecules, such as the Horner-Wadsworth-Emmons olefination to create specific geometries or the stereoselective addition of organometallic reagents, could be applied to create novel phosphonate (B1237965) or pyranone analogues. nih.gov The development of synthetic routes that allow for the controlled installation of stereocenters will be essential for exploring the structure-activity relationships of this compound in greater detail and for optimizing its interaction with specific biological targets. nih.govbeilstein-journals.orgmdpi.com

Table 2: Advanced Synthetic Methodologies for Guanidine Analogues

| Methodology | Description | Potential Application for Analogues | Reference(s) |

|---|---|---|---|

| Transition Metal Catalysis | Use of catalysts (e.g., Copper, Rhodium) to facilitate C-N bond formation for guanidylation. | Efficient and controlled synthesis of multi-substituted guanidines. | researchgate.netrsc.org |

| Multi-Component Reactions | Combining three or more starting materials in a single step to rapidly build molecular complexity. | High-throughput synthesis of a diverse library of analogues. | mdpi.comresearchgate.net |

| Stereoselective Addition | Diastereoselective addition of reagents to a prochiral substrate to create specific stereoisomers. | Creation of chiral analogues with defined 3D structures. | nih.govbeilstein-journals.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times and improve yields. | Rapid optimization of reaction conditions and synthesis of derivatives. | researchgate.net |

Integration of Advanced Computational Approaches for Structure-Based Design

The rational design of novel therapeutic agents can be significantly accelerated by integrating advanced computational methods. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are powerful tools for predicting how a molecule will interact with its target. frontiersin.orgmdpi.com For guanidine-based compounds, these approaches have been successfully used to design potent inhibitors for targets like the malaria enzyme PfLDH and the Alzheimer's-related enzyme BACE-1. frontiersin.orgnih.govmdpi.com

For this compound, future research should leverage these computational tools for structure-based drug design (SBDD). bohrium.com Molecular docking can be used to screen virtual libraries of this compound analogues against the crystal structures of promising targets, predicting binding affinities and interaction modes. nih.govacs.org Subsequently, 3D-QSAR models can be developed to correlate specific structural features with biological activity, guiding the synthesis of more potent compounds. nih.gov MD simulations can further refine these models by providing insights into the conformational stability of the ligand-protein complex and the role of key interactions, such as hydrogen bonds formed by the guanidine moiety, over time. bohrium.comnih.gov This computational-experimental cycle can streamline the optimization process, leading to the development of novel analogues with improved potency and selectivity. nih.gov

Table 3: Computational Tools in Guanidine-Based Drug Design

| Computational Tool | Function | Application to this compound | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Identify potential biological targets and prioritize analogues for synthesis. | nih.govfrontiersin.orgacs.org |

| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity. | Develop predictive models to guide the design of more active compounds. | nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Analyze conformational stability and key binding interactions over time. | bohrium.comnih.gov |

| In Silico ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. | Filter and select analogues with drug-like pharmacokinetic properties. | mdpi.com |